molecular formula C25H25ClN4O3S2 B13437760 N-[(R)-(6-Amino-3-chloro-2-pyridinyl)[7-[4-(1-hydroxy-1-methylethyl)-2-pyridinyl]benzo[b]thien-2-yl]methyl]cyclopropanesulfonamide

N-[(R)-(6-Amino-3-chloro-2-pyridinyl)[7-[4-(1-hydroxy-1-methylethyl)-2-pyridinyl]benzo[b]thien-2-yl]methyl]cyclopropanesulfonamide

Cat. No.: B13437760
M. Wt: 529.1 g/mol
InChI Key: HVYUHSHGTJVIRH-QHCPKHFHSA-N
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Description

N-[®-(6-Amino-3-chloro-2-pyridinyl)[7-[4-(1-hydroxy-1-methylethyl)-2-pyridinyl]benzo[b]thien-2-yl]methyl]cyclopropanesulfonamide is a complex organic compound with a unique structure that includes a cyclopropane ring, a sulfonamide group, and multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[®-(6-Amino-3-chloro-2-pyridinyl)[7-[4-(1-hydroxy-1-methylethyl)-2-pyridinyl]benzo[b]thien-2-yl]methyl]cyclopropanesulfonamide typically involves multiple steps, including the formation of the cyclopropane ring, the introduction of the sulfonamide group, and the assembly of the aromatic rings. Common synthetic routes may include:

    Cyclopropanation: Formation of the cyclopropane ring through reactions such as the Simmons-Smith reaction or the use of diazo compounds.

    Sulfonamide Formation: Introduction of the sulfonamide group via reactions with sulfonyl chlorides or sulfonyl anhydrides.

    Aromatic Ring Assembly: Construction of the aromatic rings through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-[®-(6-Amino-3-chloro-2-pyridinyl)[7-[4-(1-hydroxy-1-methylethyl)-2-pyridinyl]benzo[b]thien-2-yl]methyl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[®-(6-Amino-3-chloro-2-pyridinyl)[7-[4-(1-hydroxy-1-methylethyl)-2-pyridinyl]benzo[b]thien-2-yl]methyl]cyclopropanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[®-(6-Amino-3-chloro-2-pyridinyl)[7-[4-(1-hydroxy-1-methylethyl)-2-pyridinyl]benzo[b]thien-2-yl]methyl]cyclopropanesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    N-[®-(6-Amino-3-chloro-2-pyridinyl)[7-[4-(1-hydroxy-1-methylethyl)-2-pyridinyl]benzo[b]thien-2-yl]methyl]cyclopropanesulfonamide: shares structural similarities with other sulfonamide-containing compounds and cyclopropane derivatives.

Uniqueness

  • The unique combination of functional groups and the specific arrangement of aromatic rings in N-[®-(6-Amino-3-chloro-2-pyridinyl)[7-[4-(1-hydroxy-1-methylethyl)-2-pyridinyl]benzo[b]thien-2-yl]methyl]cyclopropanesulfonamide distinguishes it from other compounds. This uniqueness may contribute to its specific biological activity and potential applications.

Properties

Molecular Formula

C25H25ClN4O3S2

Molecular Weight

529.1 g/mol

IUPAC Name

N-[(R)-(6-amino-3-chloropyridin-2-yl)-[7-[4-(2-hydroxypropan-2-yl)pyridin-2-yl]-1-benzothiophen-2-yl]methyl]cyclopropanesulfonamide

InChI

InChI=1S/C25H25ClN4O3S2/c1-25(2,31)15-10-11-28-19(13-15)17-5-3-4-14-12-20(34-24(14)17)23(30-35(32,33)16-6-7-16)22-18(26)8-9-21(27)29-22/h3-5,8-13,16,23,30-31H,6-7H2,1-2H3,(H2,27,29)/t23-/m0/s1

InChI Key

HVYUHSHGTJVIRH-QHCPKHFHSA-N

Isomeric SMILES

CC(C)(C1=CC(=NC=C1)C2=CC=CC3=C2SC(=C3)[C@@H](C4=C(C=CC(=N4)N)Cl)NS(=O)(=O)C5CC5)O

Canonical SMILES

CC(C)(C1=CC(=NC=C1)C2=CC=CC3=C2SC(=C3)C(C4=C(C=CC(=N4)N)Cl)NS(=O)(=O)C5CC5)O

Origin of Product

United States

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